2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide
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Overview
Description
2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide is a complex organic compound that features a thiazole ring, an aniline derivative, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-(trifluoromethyl)aniline, which is then reacted with thiazole derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
2-Chloro-4-(trifluoromethyl)aniline: Another aniline derivative with similar structural features.
2-(2-Chloro-4-(trifluoromethyl)anilino)-3-methylbutanoic acid: A related compound with a different functional group.
Uniqueness
2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide is unique due to its combination of a thiazole ring and an acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
918341-69-2 |
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Molecular Formula |
C12H9ClF3N3OS |
Molecular Weight |
335.73 g/mol |
IUPAC Name |
2-[2-[4-chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C12H9ClF3N3OS/c13-9-2-1-6(3-8(9)12(14,15)16)18-11-19-7(5-21-11)4-10(17)20/h1-3,5H,4H2,(H2,17,20)(H,18,19) |
InChI Key |
QEUGLHNXEXVZJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=CS2)CC(=O)N)C(F)(F)F)Cl |
Origin of Product |
United States |
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